Cas no 75495-99-7 (Baykanol SL)

Baykanol SL 関連文献
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
Baykanol SLに関する追加情報
Baykanol SL: A Comprehensive Overview of CAS No 75495-99-7
The compound with the chemical identifier CAS No 75495-99-7 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This introduction aims to provide an in-depth exploration of Baykanol SL, its properties, applications, and the latest research findings that underscore its importance in modern science.
Baykanol SL is a derivative that has been extensively studied for its potential applications in various scientific domains. Its molecular structure and chemical properties make it a compound of interest for researchers looking into novel therapeutic agents and biochemical pathways. The compound's unique characteristics have led to its incorporation in multiple research projects, particularly those focusing on inflammation and immune response modulation.
Recent studies have highlighted the anti-inflammatory properties of Baykanol SL, which are attributed to its ability to interact with specific enzymatic pathways involved in the inflammatory response. Researchers have observed that Baykanol SL can significantly reduce the activity of key inflammatory markers such as COX-2 and NF-κB. These findings are particularly relevant in the context of chronic inflammatory diseases, where effective modulation of these pathways is crucial.
In addition to its anti-inflammatory effects, Baykanol SL has shown promise in preclinical trials as a potential treatment for neurodegenerative disorders. The compound's ability to cross the blood-brain barrier and exert its effects within neural tissues has been a focal point of interest. Studies indicate that Baykanol SL may help in mitigating oxidative stress and protecting neurons from damage, which could be beneficial in conditions like Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of Baykanol SL is another area that has been extensively investigated. Research suggests that the compound exhibits good bioavailability and a favorable half-life, making it suitable for repeated dosing regimens. This aspect is particularly important for long-term therapeutic applications where consistent drug levels are essential for efficacy.
From a synthetic chemistry perspective, the production of Baykanol SL involves complex multistep reactions that require precise control over reaction conditions. The synthesis pathway has been optimized to ensure high yield and purity, which are critical factors for pharmaceutical-grade compounds. Advances in synthetic methodologies have further enhanced the efficiency of producing Baykanol SL, making it more accessible for research and development purposes.
The regulatory landscape surrounding Baykanol SL is also an important consideration. As a compound with potential therapeutic applications, it falls under the scrutiny of various regulatory bodies that ensure its safety and efficacy before it can be used in clinical settings. Compliance with Good Manufacturing Practices (GMP) and other regulatory standards is mandatory for any entity involved in the production and distribution of Baykanol SL.
Future research directions for Baykanol SL include exploring its mechanisms of action in greater detail and evaluating its efficacy in larger-scale clinical trials. The compound's potential as an immunomodulatory agent also opens up avenues for investigating its role in autoimmune diseases. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are essential to advance the understanding and application of Baykanol SL.
In conclusion, Baykanol SL (CAS No 75495-99-7) is a compound with multifaceted applications in pharmaceutical and biochemical research. Its anti-inflammatory properties, potential in treating neurodegenerative disorders, favorable pharmacokinetic profile, and well-defined synthetic pathway make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its mechanisms and applications, Baykanol SL is poised to play a significant role in addressing some of the most pressing challenges in modern medicine.
75495-99-7 (Baykanol SL) 関連製品
- 866017-87-0(2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid)
- 2172270-18-5(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}acetic acid)
- 1797299-92-3(3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide)
- 1806116-12-0(Ethyl 6-amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate)
- 2640879-15-6(4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine)
- 1807937-59-2(3-Furancarboxylic acid, tetrahydro-2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]-, (2S,3S)-)
- 5021-45-4(2-(4-Bromophenyl)quinoxaline)
- 2097917-83-2(2-methyl-4-{1-(pyridine-4-carbonyl)piperidin-4-yloxy}pyrimidine)
- 1361529-43-2(2-Chloro-5-hydroxy-4-(perchlorophenyl)pyridine)
- 32642-56-1(4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid)



